Cas no 851987-81-0 (4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide)

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
- 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide
- Benzoic acid, 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-, 2-(4-methoxy-7-methyl-2-benzothiazolyl)hydrazide
-
- Inchi: 1S/C22H26N4O5S2/c1-13-5-10-18(30-4)19-20(13)32-22(23-19)25-24-21(27)16-6-8-17(9-7-16)33(28,29)26-11-14(2)31-15(3)12-26/h5-10,14-15H,11-12H2,1-4H3,(H,23,25)(H,24,27)
- InChI Key: WVHLMQQNPFCYAF-UHFFFAOYSA-N
- SMILES: C(NNC1=NC2=C(OC)C=CC(C)=C2S1)(=O)C1=CC=C(S(N2CC(C)OC(C)C2)(=O)=O)C=C1
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0642-3882-2mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-5μmol |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-40mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-4mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-30mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-75mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-20μmol |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-25mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-20mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0642-3882-15mg |
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
851987-81-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide Related Literature
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Introduction to 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851987-81-0) and Its Emerging Applications in Chemical Biology
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, identified by the CAS number 851987-81-0, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic sulfonamides that have garnered considerable attention due to their diverse biological activities and structural versatility. The molecular framework of this compound incorporates a 4-(2,6-dimethylmorpholin-4-yl)sulfonyl moiety linked to a N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide moiety, which endows it with unique chemical and pharmacological properties.
The sulfonyl group in the molecular structure plays a pivotal role in modulating the compound's interactions with biological targets. Sulfonyl groups are well-known for their ability to enhance binding affinity and selectivity, making them valuable in the design of drugs targeting enzymes and receptors. In particular, the morpholine ring within the 4-(2,6-dimethylmorpholin-4-yl)sulfonyl moiety contributes to the compound's solubility and bioavailability, which are critical factors in drug development. This structural feature allows the compound to traverse biological membranes more efficiently, potentially improving its therapeutic efficacy.
The other key component of this compound is the N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide moiety. Benzothiazole derivatives are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a methoxy group at the 4-position and a methyl group at the 7-position further enhances the pharmacological profile of this moiety by influencing its electronic properties and metabolic stability. These modifications can lead to improved target specificity and reduced toxicity, which are essential considerations in drug design.
Recent advancements in chemical biology have highlighted the importance of multifunctional compounds that can simultaneously modulate multiple biological pathways. The unique combination of structural features in 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide positions it as a promising candidate for such applications. For instance, studies have demonstrated that sulfonamide derivatives can inhibit enzymes involved in cancer progression by binding to their active sites and disrupting their function. Similarly, benzothiazole derivatives have shown promise in targeting inflammatory pathways by modulating cytokine production and immune cell activity.
In vitro studies have begun to unravel the mechanistic basis of the biological activities associated with this compound. Initial research suggests that it may exert its effects by interfering with key signaling pathways involved in cell proliferation and survival. The sulfonyl group, for example, has been shown to interact with ATP-binding sites on enzymes such as kinases, thereby inhibiting their activity. Meanwhile, the benzothiazole moiety may engage with other targets, such as transcription factors or ion channels, to elicit additional pharmacological effects. These interactions could collectively contribute to the compound's potential therapeutic benefits.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include sulfonylation reactions to introduce the sulfonyl group, followed by condensation reactions to form the benzohydrazide linkage. The introduction of the morpholine ring and the benzothiazole derivative requires precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale studies on this compound.
One of the most exciting aspects of this research is its potential application in developing novel therapeutics for challenging diseases such as cancer and neurodegenerative disorders. Cancer research has seen significant progress in recent years due to the discovery of new molecular targets and innovative drug candidates. Compounds like 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-y l)benzohydrazide offer a fresh perspective by combining multiple pharmacophoric elements into a single molecule. This approach can lead to more potent and selective drugs with improved patient outcomes.
Similarly, neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease present significant challenges due to their complex pathophysiology. Emerging evidence suggests that dysregulation of inflammatory pathways plays a critical role in these conditions. The anti-inflammatory properties of benzothiazole derivatives may make them particularly valuable in addressing these diseases. By modulating inflammatory responses within neural tissues, compounds like this could slow disease progression and alleviate symptoms.
The development of new drug candidates also relies heavily on computational modeling techniques to predict their biological behavior before experimental validation is undertaken. Molecular docking studies have been used extensively to explore how this compound interacts with potential targets such as enzymes and receptors. These studies provide valuable insights into its mechanism of action and help guide further optimization efforts. Additionally, computational methods can predict drug-like properties such as solubility、metabolic stability、and toxicity,which are crucial for assessing its suitability for clinical use.
As research continues,the potential applications of 4-(2,6-dimethylmorpholin - 4 - ylsulfonyl)N' - ( 4 - methoxy - 7 - methyl - 1,3 - benzothiazol - 2 - y l ) benzohydrazide (CAS No. 851987 - 81 - 0) are expected to expand beyond initial findings。Collaborative efforts between academic researchers、pharmaceutical companies、and regulatory agencies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide。The integration of interdisciplinary approaches—combining synthetic chemistry、biological assays、computational modeling、and clinical trials—will be instrumental in realizing this vision。
851987-81-0 (4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide) Related Products
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)



